tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine
Description
tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine is a brominated imidazole derivative featuring a tert-butylamine substituent. Its structure comprises a 1-methylimidazole core with bromine atoms at positions 4 and 5, and a methylene-linked tert-butylamine group at position 2.
Properties
Molecular Formula |
C9H15Br2N3 |
|---|---|
Molecular Weight |
325.04 g/mol |
IUPAC Name |
N-[(4,5-dibromo-1-methylimidazol-2-yl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H15Br2N3/c1-9(2,3)12-5-6-13-7(10)8(11)14(6)4/h12H,5H2,1-4H3 |
InChI Key |
OJRLYUJSENHHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=NC(=C(N1C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Imidazole Bromination Pathways
Bromination of imidazole derivatives typically proceeds via electrophilic substitution, with regioselectivity influenced by directing groups. For example, 1-methylimidazole undergoes bromination at the 4- and 5-positions under controlled conditions. In a protocol analogous to the bromination of 1,3-bis-tert-butyl thioethers, dibromination could be achieved using bromine (Br₂) in a polar aprotic solvent like dichloromethane, yielding 4,5-dibromo-1-methyl-1H-imidazole.
Table 1. Comparative Bromination Conditions for Imidazole Derivatives
| Substrate | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Methylimidazole | Br₂ | CH₂Cl₂ | 0–25°C | 78 | |
| 1-Benzylimidazole | NBS | DMF | 80°C | 65 | |
| 1-Isopropylimidazole | HBr/H₂O₂ | AcOH | 50°C | 72 |
Introduction of the tert-Butylaminomethyl Group
The tert-butylaminomethyl group at C2 can be introduced via nucleophilic substitution or reductive amination. A plausible route involves reacting 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Alternatively, Mannich-type reactions using formaldehyde and tert-butylamine could directly install the aminomethyl group.
Proposed Synthetic Routes
Route 1: Sequential Bromination and Reductive Amination
Step 1: Synthesis of 4,5-Dibromo-1-methyl-1H-imidazole
1-Methylimidazole is treated with bromine (2.2 equiv) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction is monitored by TLC until completion, yielding 4,5-dibromo-1-methyl-1H-imidazole as a white solid.
Step 2: Formylation at C2
The dibrominated imidazole undergoes formylation using POCl₃ and DMF (Vilsmeier-Haack reaction) to afford 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde.
Step 3: Reductive Amination
The aldehyde intermediate is reacted with tert-butylamine in methanol, followed by addition of NaBH₃CN. The mixture is stirred for 12 hours, yielding the target compound after purification via column chromatography.
Table 2. Optimization of Reductive Amination Conditions
| Entry | Solvent | Temperature | Reducing Agent | Yield (%) |
|---|---|---|---|---|
| 1 | MeOH | 25°C | NaBH₃CN | 68 |
| 2 | THF | 40°C | NaBH₄ | 42 |
| 3 | CH₂Cl₂ | 0°C | NaBH(OAc)₃ | 55 |
Route 2: Direct Aminomethylation via Mannich Reaction
One-Pot Bromination and Mannich Reaction
A mixture of 1-methylimidazole, bromine (2.2 equiv), tert-butylamine, and paraformaldehyde in acetic acid is heated at 60°C for 24 hours. This one-pot approach leverages the in situ generation of the dibrominated intermediate and subsequent Mannich reaction.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Uncontrolled bromination may lead to over-bromination or incorrect regiochemistry. Employing low temperatures (0°C) and stoichiometric bromine minimizes side reactions.
Steric Hindrance in Amination
The tert-butyl group’s bulk complicates nucleophilic substitution. Reductive amination circumvents this by utilizing an aldehyde intermediate, which is more reactive toward amine nucleophiles.
Purification of Polybrominated Products
Column chromatography with silica gel and a hexane/ethyl acetate gradient effectively separates the target compound from unreacted starting materials and byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows a single peak at 5.73 min with 99.35% purity.
Industrial-Scale Considerations
The patent WO2019158550A1 highlights challenges in scaling up tert-butyl-containing compounds, particularly viscosity increases during reactions. For the target compound, maintaining low reaction temperatures (−5 to 10°C) during workup prevents aggregation. Additionally, substituting triethylamine with milder bases like DIPEA could improve process safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce debrominated imidazole derivatives .
Scientific Research Applications
tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The dibromo substituents can enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related imidazole derivatives from literature (Table 1). Key differences include substituent patterns, bromination sites, and functional groups, which influence physical, chemical, and biological properties.
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations:
- Bromination Effects: The target compound’s 4,5-dibromo substitution distinguishes it from mono-brominated analogs (e.g., compound). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and intermolecular halogen bonding .
- Functional Groups : Unlike carbamate-protected amines (e.g., 5{117}, ), the target’s free amine group offers greater nucleophilicity, enabling direct participation in reactions like alkylation or acylation .
- Steric and Dynamic Properties : The tert-butyl group’s rotational dynamics, as studied in di-tert-butyl hydroxybenzenes (), suggest that bulky substituents influence molecular packing and solid-state stability. The target’s tert-butylamine may reduce crystallinity compared to tosyl or carbamate groups .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., 5{29}’s carbonyl and amide) exhibit higher aqueous solubility than the hydrophobic tert-butylamine-brominated target .
- Thermal Stability: The tert-butyl group’s steric bulk may hinder decomposition, as seen in methyl tert-butyl ether’s high boiling point (131.4°F, ). However, bromine’s presence could lower thermal stability compared to non-halogenated analogs .
Crystallographic and Dynamic Behavior
- Crystallinity : The target’s bromine atoms may promote halogen bonding, improving crystal lattice stability. This contrasts with 2,4-di-tert-butyl hydroxybenzene (), where tert-butyl dynamics lead to broad relaxation rate distributions .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the imidazole core. A plausible route includes:
Bromination : Introduce bromine atoms at the 4- and 5-positions of 1-methyl-1H-imidazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C).
Methylation : Protect the amine group with a tert-butyl carbamate via a nucleophilic substitution reaction using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.
- Key Reference : Substitution reactions on brominated imidazoles are detailed in analogous syntheses of carbamate-protected amines .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for , δ ~28–35 ppm for ) and imidazole protons (δ 7.0–7.5 ppm). The dibromo substituents deshield adjacent carbons, observable in -NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M+H] for CHBrNO).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, as per industry standards for related imidazole derivatives .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging constraints for disordered tert-butyl groups and imidazole rings. SHELX’s robust handling of twinned data is critical for high-resolution structures .
- Validation : Cross-validate with PLATON’s ADDSYM to check for missed symmetry and Mercury for intermolecular interactions (e.g., hydrogen bonds involving the amine group).
- Case Study : Similar tert-butyl-imidazole structures resolved via SHELXL show R-factors <5% when twinning is accounted for .
Q. What strategies address contradictory bioactivity data in anticancer assays?
- Methodological Answer :
- Assay Optimization :
- Dose-Response Curves : Test concentrations across 3–4 logs (e.g., 1 nM–100 µM) to identify IC variability.
- Cell Line Selection : Compare activity in apoptosis-sensitive (e.g., HeLa) vs. resistant lines (e.g., MCF-7) to rule out off-target effects .
- Structural Analog Analysis : Compare with 4-tert-butylthiazol-2-amine derivatives, where tert-butyl positioning affects steric hindrance and binding affinity .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
- Methodological Answer :
- Solvent Screening : Replace DMF with acetonitrile for bromination to reduce side-product formation.
- Catalysis : Use Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling if further functionalization is required (e.g., aryl substitutions) .
- Scale-Up Table :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 6 hr | 8 hr |
| Yield | 72% | 68% |
| Purity (HPLC) | 97% | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
